Pyrrolo[2,3-d]pyrimidin-4-ol;3H-Pyrrolo[2,3-d]pyrimidin-4(7H)-one
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Overview
Description
Pyrrolo[2,3-d]pyrimidin-4-ol and 3H-Pyrrolo[2,3-d]pyrimidin-4(7H)-one are heterocyclic compounds that belong to the pyrimidine family. These compounds are characterized by a fused pyrrole and pyrimidine ring system, which imparts unique chemical properties and biological activities. They are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as kinase inhibitors and antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The final step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol .
Industrial Production Methods
Industrial production methods for these compounds often involve optimizing the reaction conditions to achieve high yields and purity. For example, the use of hydrochloric acid in water as a solvent has been shown to improve the yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to 91% .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives undergo various chemical reactions, including:
Electrophilic Substitution: This includes nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: These reactions are less common but can be used to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves the use of strong nucleophiles like potassium t-butoxide in boiling t-butanol.
Suzuki Coupling: Often employs palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidines, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as kinases. These compounds inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making these compounds effective anticancer agents .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use as a pharmaceutical intermediate and kinase inhibitor.
7-Deazaadenine Derivatives: These compounds are analogues of adenine and exhibit significant biological activities, including anti-HIV, antitumor, and antimicrobial properties.
Uniqueness
Pyrrolo[2,3-d]pyrimidin-4-ol stands out due to its unique fused ring structure, which imparts distinct chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H5N3O |
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Molecular Weight |
135.12 g/mol |
IUPAC Name |
3,5-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h2-3H,1H2,(H,8,9,10) |
InChI Key |
JPLXJVCQSORPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C1C(=O)NC=N2 |
Origin of Product |
United States |
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